molecular formula C10H5BrF3NO B2665862 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 32387-18-1

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No. B2665862
CAS RN: 32387-18-1
M. Wt: 292.055
InChI Key: DOBUKNJLDXQMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H8BrNO . It is a solid substance and is used in various chemical reactions due to its unique structure.


Molecular Structure Analysis

The molecular structure of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the bromo group at the 5th position of the indole ring and the trifluoroethanone group attached to the indole ring at the 3rd position makes this compound unique .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone are not available, indole derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions at the C3 position of the indole ring, nucleophilic substitutions, and oxidations .


Physical And Chemical Properties Analysis

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone is a solid substance . It has a molecular weight of 238.08 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Bromo-3-(trifluoroacetyl)indole, have shown promising antiviral activity. They have been reported as potential antiviral agents against various viruses .

Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have shown significant anticancer activity. They have been used in the development of new anticancer drugs .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities. It has potential applications in the prevention of diseases caused by oxidative stress .

Antimicrobial Activity

The compound has shown antimicrobial prowess against a spectrum of bacterial and fungal pathogens . This makes it a potential candidate for the development of new antimicrobial drugs.

Industrial Applications

The compound has shown anti-corrosive potential on mild steel subjected to an aggressive acidic environment . This suggests its potential use in industrial applications as a corrosion inhibitor.

Safety and Hazards

Based on the available data, 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone may cause skin irritation and serious eye damage . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

Indole derivatives, including 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, have immense potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as optimizing its synthesis for large-scale production.

properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBUKNJLDXQMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

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